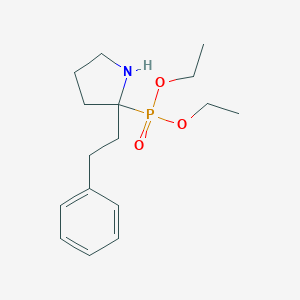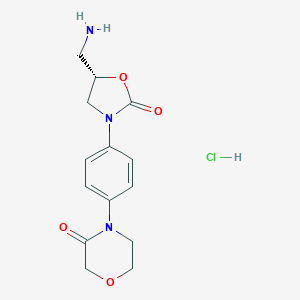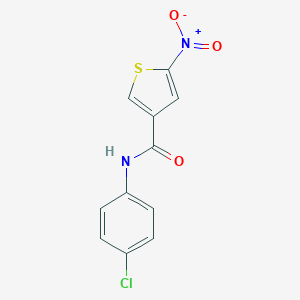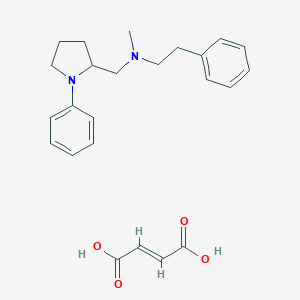
(-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenethyl acetate is a colorless liquid with a rose and honey scent and a raspberry-like taste . It is the ester resulting from the condensation of acetic acid and phenethyl alcohol . It is found in a range of fruits and biological products .
Synthesis Analysis
Phenethyl acetate can be synthesized via the reduction of benzyl cyanide with sodium in ethanol . Other synthetic methods include benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis
The molecular formula of Phenethyl acetate is C10H12O2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Phenethyl acetate is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines .Physical And Chemical Properties Analysis
Phenethyl acetate has a molecular weight of 164.20 g/mol . It is a water-soluble amine with a fishy odor .Safety And Hazards
Phenethyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid (Category 2), causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .
properties
IUPAC Name |
(E)-but-2-enedioic acid;N-methyl-2-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-21(16-14-18-9-4-2-5-10-18)17-20-13-8-15-22(20)19-11-6-3-7-12-19;5-3(6)1-2-4(7)8/h2-7,9-12,20H,8,13-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGOVTYIBXKKEY-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine | |
CAS RN |
142469-80-5 |
Source


|
| Record name | 2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(2-phenylethyl)-, (-)-, (E)-2-butenedioate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142469805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

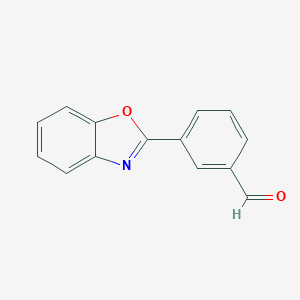
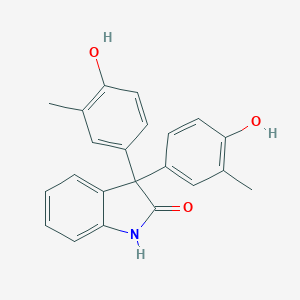
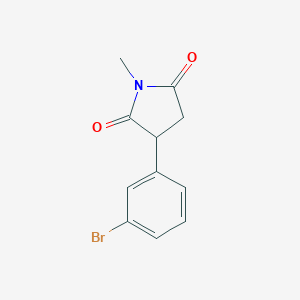
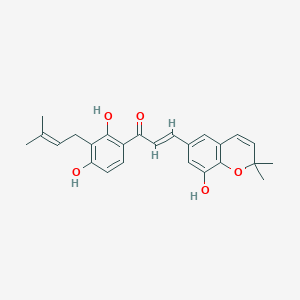
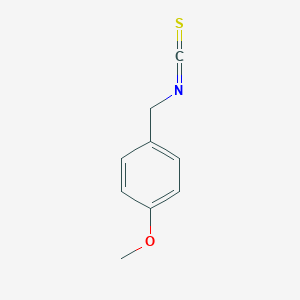
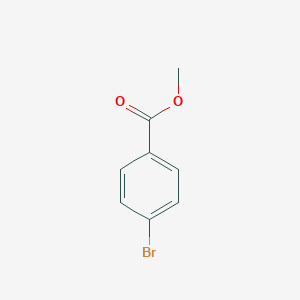
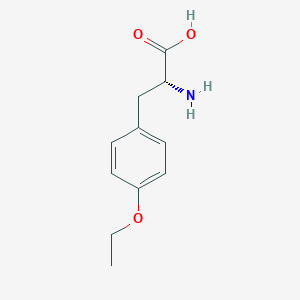
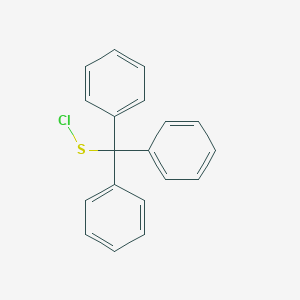
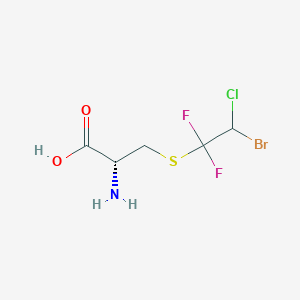
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
